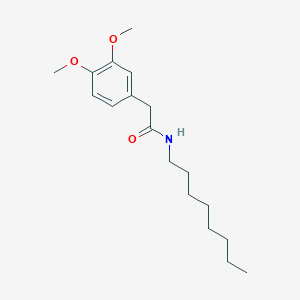
2-(3,4-dimethoxyphenyl)-N-octylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-N-octylacetamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an octyl chain, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-octylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with octylamine. The process can be summarized as follows:
Formation of the Acyl Chloride: 3,4-Dimethoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under anhydrous conditions.
Amidation Reaction: The acyl chloride is then reacted with octylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.
The reaction is typically carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-octylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-N-octylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-octylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-octylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a phenethylamine backbone, known for its psychoactive properties.
3,4-Dimethoxyphenylacetic Acid: A precursor in the synthesis of various derivatives, including 2-(3,4-dimethoxyphenyl)-N-octylacetamide.
3,4-Dimethoxyphenylpropionamide: Another amide derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a long octyl chain and the 3,4-dimethoxyphenyl moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane permeability, making it suitable for various applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C18H29NO3 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-octylacetamide |
InChI |
InChI=1S/C18H29NO3/c1-4-5-6-7-8-9-12-19-18(20)14-15-10-11-16(21-2)17(13-15)22-3/h10-11,13H,4-9,12,14H2,1-3H3,(H,19,20) |
InChI Key |
BLZIJLSKHKBAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


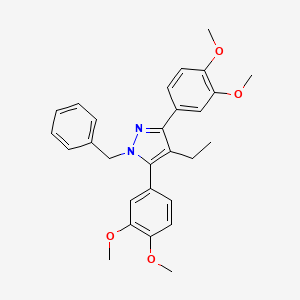

![N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926470.png)
![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
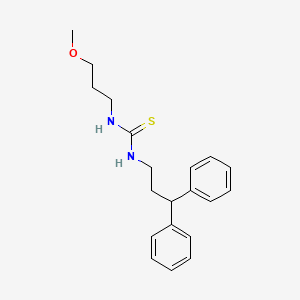
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide](/img/structure/B14926494.png)
![4-[2-(difluoromethyl)pyrazol-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926497.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B14926500.png)

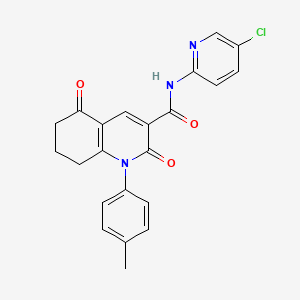

![4-[4-[(3-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14926528.png)
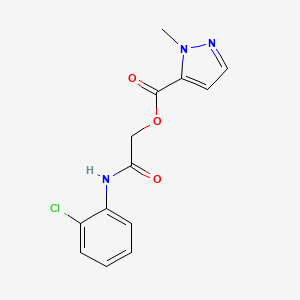
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926539.png)
